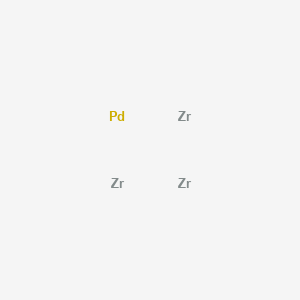
Palladium--zirconium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–zirconium (1/3) is an intermetallic compound composed of palladium and zirconium in a 1:3 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. The combination of palladium and zirconium results in a material that exhibits excellent catalytic properties, high thermal stability, and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of palladium–zirconium (1/3) typically involves the direct combination of palladium and zirconium metals. The metals are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation. The process can be represented by the following reaction: [ \text{Pd} + 3\text{Zr} \rightarrow \text{PdZr}_3 ]
Industrial Production Methods: In industrial settings, the production of palladium–zirconium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and the formation of the desired intermetallic compound. The use of high-purity starting materials and precise control of reaction conditions are crucial for obtaining high-quality palladium–zirconium (1/3).
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–zirconium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and zirconium oxide.
Reduction: Palladium–zirconium (1/3) can be reduced back to its metallic components under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal halides or organometallic compounds.
Major Products:
Oxidation: Palladium oxide (PdO) and zirconium oxide (ZrO₂).
Reduction: Metallic palladium and zirconium.
Substitution: New intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Palladium–zirconium (1/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Materials Science: Palladium–zirconium (1/3) is studied for its unique structural and electronic properties, making it valuable in the development of advanced materials.
Nanotechnology: The compound is used in the synthesis of nanoparticles for applications in electronics, sensors, and biomedical devices.
Energy Storage: Palladium–zirconium (1/3) is explored for its potential use in hydrogen storage systems and fuel cells.
Mécanisme D'action
The mechanism by which palladium–zirconium (1/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: Palladium–zirconium (1/3) can activate hydrogen molecules, making them more reactive in hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential in oxidation-reduction reactions.
Surface Interactions: The unique surface properties of palladium–zirconium (1/3) allow it to interact with various reactants, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Palladium–zirconium (1/3) can be compared with other similar intermetallic compounds, such as:
Palladium–nickel (1/3): Similar catalytic properties but different thermal stability and resistance to corrosion.
Palladium–titanium (1/3): Different electronic properties and applications in materials science.
Palladium–rhodium (1/3): Higher catalytic activity in certain reactions but more expensive and less abundant.
Uniqueness: Palladium–zirconium (1/3) stands out due to its excellent combination of catalytic properties, thermal stability, and resistance to corrosion. These characteristics make it a versatile and valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
81551-90-8 |
|---|---|
Formule moléculaire |
PdZr3 |
Poids moléculaire |
380.09 g/mol |
Nom IUPAC |
palladium;zirconium |
InChI |
InChI=1S/Pd.3Zr |
Clé InChI |
GRUTXNAELUZORQ-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Zr].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
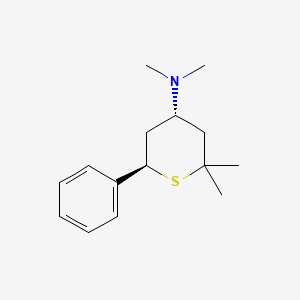
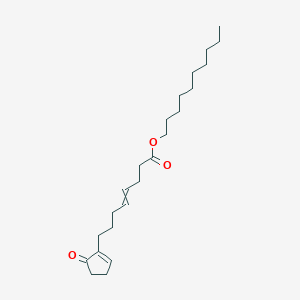
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
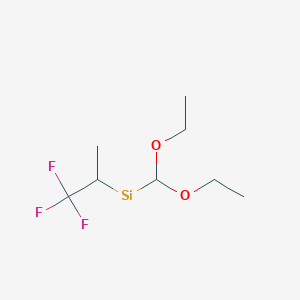
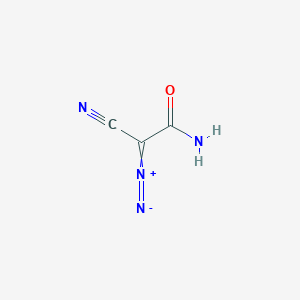

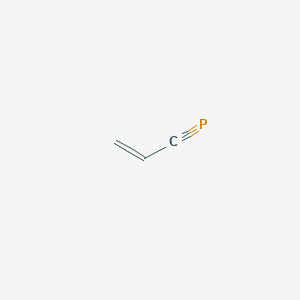
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
